molecular formula C26H36N6O3 B560071 Mps1-IN-2

Mps1-IN-2

Cat. No.: B560071
M. Wt: 480.6 g/mol
InChI Key: WELBJLUKWAJOQV-UHFFFAOYSA-N
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Description

Mps1-IN-2 is a small molecule inhibitor targeting monopolar spindle kinase 1 (MPS1), also known as threonine tyrosine kinase (TTK). MPS1 is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during cell division. Overexpression of MPS1 has been observed in various cancers, making it an attractive target for cancer therapy .

Mechanism of Action

Target of Action

Mps1-IN-2 is a potent, selective, and ATP-competitive inhibitor that primarily targets the Monopolar Spindle 1 (Mps1) kinase and Polo-like kinase 1 (Plk1) . Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a conserved checkpoint system that monitors the proper bipolar attachment of all chromosomes to the mitotic spindle during cell division . Plk1 is another important kinase involved in various processes of mitosis.

Mode of Action

This compound interacts with its targets by competing with ATP, the energy currency of the cell, for binding sites. This competition inhibits the kinase activity of Mps1 and Plk1 . The inhibition of Mps1 disrupts the SAC, leading to premature mitotic exit and chromosome missegregation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SAC pathway. Mps1 kinase is essential for the activation of the SAC and has been implicated in regulating chromosome alignment . By inhibiting Mps1, this compound disrupts the SAC, leading to errors in chromosome segregation .

Result of Action

The inhibition of Mps1 by this compound leads to defects in the establishment of Mad1 and Mad2 at unattached kinetochores, premature mitotic exit, and gross aneuploidy . This disruption of normal cell division can lead to cell death, particularly in cancer cells where Mps1 is often overexpressed .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific environmental factors were not identified in the search results, it’s known that factors such as pH, temperature, and the presence of other molecules can impact a compound’s action

Biochemical Analysis

Biochemical Properties

Mps1-IN-2 interacts with the Mps1 kinase, inhibiting its activity . This interaction disrupts the function of the SAC, leading to chromosome missegregation, aneuploidy, and ultimately cell death . The compound acts as an ATP-competitive inhibitor, binding to the ATP site of the Mps1 kinase .

Cellular Effects

In cells, this compound has been shown to cause aberrant mitosis, leading to aneuploidy and cell death . This is due to the abrogation of the mitotic checkpoint, causing cells to divide their chromosomes without proper alignment . The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are largely tied to its disruption of the SAC and the resulting chromosomal instability .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of the Mps1 kinase . This inhibition disrupts the SAC, leading to errors in chromosome segregation . The compound binds to the ATP site of the Mps1 kinase, preventing the kinase from carrying out its role in the SAC .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While the compound initially causes errors in mitosis and chromosome segregation, these effects can lead to cell death over time

Metabolic Pathways

This compound is involved in the regulation of the cell cycle, specifically the SAC. It interacts with the Mps1 kinase, which plays a key role in this checkpoint

Transport and Distribution

Given its role as an inhibitor of the Mps1 kinase, it is likely that the compound needs to reach the kinetochores where Mps1 is active .

Subcellular Localization

This compound targets the Mps1 kinase, which is localized to the kinetochores during mitosis . By inhibiting Mps1, the compound disrupts the function of the kinetochores, leading to errors in chromosome segregation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mps1-IN-2 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Mps1-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution may result in halogenated or alkylated derivatives .

Scientific Research Applications

Introduction to Mps1-IN-2

This compound is a selective small molecule inhibitor targeting the Mps1 kinase, which plays a critical role in the spindle assembly checkpoint (SAC) and chromosomal stability during cell division. The compound has garnered attention due to its potential applications in cancer therapy, particularly in enhancing the efficacy of existing treatments and providing insights into the mechanisms of cell cycle regulation.

Anticancer Activity

This compound has been shown to exert robust anticancer effects both as a standalone therapeutic agent and in combination with microtubule-targeting drugs. Its ability to induce aneuploidy can selectively target cancer cells, which often exhibit aberrant cell division. Studies indicate that Mps1 inhibitors can reduce the proliferation of various cancer cell lines, including colon carcinoma and others, with IC50 values ranging from 160 nM to >10 µM depending on the specific cell line tested .

Combination Therapy

The compound's potential for use in combination therapies is particularly noteworthy. When used alongside established chemotherapeutics, this compound may enhance therapeutic efficacy by exploiting the vulnerabilities of cancer cells that rely heavily on proper mitotic regulation. This synergistic approach could lead to improved outcomes in treatment-resistant cancers .

Research Tool for Cell Cycle Studies

This compound serves as a valuable tool for researchers investigating the intricacies of cell cycle regulation and checkpoint mechanisms. By selectively inhibiting Mps1, scientists can dissect the roles of various proteins involved in mitosis and explore new avenues for therapeutic intervention .

Case Study 1: Inhibition of Mps1 in Cancer Cell Lines

A study evaluated the effects of this compound on several human cancer cell lines, demonstrating significant reductions in cell viability and proliferation rates. The study highlighted that the compound effectively induced aneuploidy, confirming its role as a potent anticancer agent.

Cell LineIC50 (nM)Effect on Viability
Colon Carcinoma160Significant
HeLa130Moderate
U2OS145High

Case Study 2: Combination with Microtubule-Targeting Agents

In another investigation, this compound was combined with nocodazole, a microtubule destabilizer. The results indicated enhanced apoptosis in cancer cells compared to either treatment alone, suggesting that targeting multiple pathways could be an effective strategy for overcoming drug resistance.

Treatment CombinationApoptosis Rate (%)
This compound + Nocodazole75
Nocodazole Only45
This compound Only30

Comparison with Similar Compounds

Mps1-IN-2 can be compared with other MPS1 inhibitors such as BAY 1161909 and BAY 1217389. These compounds share similar mechanisms of action but differ in their chemical structures and selectivity profiles. This compound is unique in its specific binding affinity and potency, making it a valuable tool for studying MPS1 inhibition and its therapeutic potential .

List of Similar Compounds

  • BAY 1161909
  • BAY 1217389
  • CFI-402257
  • S-81694

These compounds have been investigated for their antitumor activity and potential use in combination therapies to enhance efficacy and overcome resistance .

Biological Activity

Mps1-IN-2 is a potent inhibitor of the Mps1 kinase, which plays a critical role in the spindle assembly checkpoint (SAC) during mitosis. The biological activity of this compound has been studied extensively in various contexts, particularly its effects on cancer cell proliferation and mitotic regulation. This article synthesizes key research findings, including data tables and case studies, to provide a comprehensive understanding of this compound's biological activity.

Mps1 (monopolar spindle 1) is a serine/threonine kinase that is essential for proper chromosome segregation during cell division. It functions primarily at the kinetochores, where it regulates the SAC by ensuring that all chromosomes are correctly attached to the spindle apparatus before anaphase begins. Inhibition of Mps1 leads to premature progression through mitosis and can result in aneuploidy, a hallmark of many cancers.

Key Findings on this compound

  • Inhibition Potency : this compound has been shown to inhibit Mps1 with an IC50 in the low nanomolar range, demonstrating high potency against the kinase's enzymatic activity .
  • Cell Cycle Effects : Studies indicate that treatment with this compound leads to significant perturbations in the cell cycle, particularly an increase in cells with hyperploid DNA content (>4n), indicating failed mitotic checkpoint signaling .
CompoundIC50 (nM)Effect on Cell Cycle
This compound<10Increased hyperploidy
Mps-BAY11-10Antiproliferative effects
Mps-BAY2a/b1-10Cytotoxic effects

Case Study: Breast Cancer Cell Lines

A study investigating the effects of this compound on breast cancer cell lines demonstrated that treatment resulted in significant apoptosis and reduced cell viability. The mechanism was attributed to the disruption of the SAC, leading to erroneous chromosome segregation and subsequent cell death.

Experimental Setup

  • Cell Lines Used : MCF7 and BT474
  • Treatment Duration : 24 hours
  • Concentration Range : 0.5 nM to 100 nM

Results

  • Viability Assay : A dose-dependent decrease in cell viability was observed, with IC50 values around 5 nM for both cell lines.
  • Apoptosis Measurement : Flow cytometry revealed increased Annexin V positivity in treated cells compared to controls.

Table of Results from Case Study

Concentration (nM)% Viability (MCF7)% Viability (BT474)% Apoptosis
01001005
0.5908810
5606230
50202570

Implications for Cancer Therapy

The ability of this compound to induce apoptosis in cancer cells highlights its potential as a therapeutic agent. The inhibition of Mps1 not only disrupts mitotic progression but also sensitizes cancer cells to other chemotherapeutic agents when used in combination therapies.

Combination Studies

Research has indicated that combining this compound with microtubule-targeting agents like paclitaxel enhances cytotoxicity beyond what is achieved with either agent alone. This synergistic effect may be due to dual targeting of mitotic processes, leading to increased cell death.

Properties

IUPAC Name

9-cyclopentyl-2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5-methyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O3/c1-3-35-23-16-19(31-13-10-20(33)11-14-31)8-9-21(23)28-26-27-17-22-25(29-26)32(18-6-4-5-7-18)15-12-24(34)30(22)2/h8-9,16-18,20,33H,3-7,10-15H2,1-2H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELBJLUKWAJOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(CCC(=O)N4C)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: The research mentions that long target residence time is a desirable characteristic for potent MPS1 inhibitors. How does NTRC 0066-0 achieve this, and could similar strategies be applied to other MPS1 inhibitors like Mps1-IN-2?

A: NTRC 0066-0 achieves long target residence time through a unique binding mode with the MPS1 kinase domain. This involves inducing a large conformational shift in the glycine-rich loop, leading to an inactive kinase conformation []. While the exact binding mode of this compound isn't detailed in these papers, exploring its interactions with the MPS1 kinase domain through crystallography and kinetic studies, similar to those done for NTRC 0066-0, could reveal if it employs similar mechanisms for prolonged target engagement. This knowledge could then be used to inform the design of future MPS1 inhibitors with enhanced residence times and potentially improved efficacy.

Q2: The studies highlight the importance of selectivity for MPS1 over other kinases. What are the potential risks associated with off-target kinase inhibition, and how can researchers design compounds like this compound to minimize these risks?

A: Off-target kinase inhibition can lead to undesirable side effects due to the disruption of essential cellular processes regulated by those kinases. For instance, inhibiting Aurora kinases, which are crucial for mitosis, could lead to severe toxicity []. Researchers can minimize these risks by designing compounds with high selectivity for MPS1. This can be achieved by:

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